![molecular formula C17H19FN2O2S B5607537 2-(4-fluorophenyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]morpholine](/img/structure/B5607537.png)
2-(4-fluorophenyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]morpholine
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Overview
Description
Synthesis Analysis
The synthesis of morpholine derivatives, closely related to our compound of interest, involves multi-step chemical reactions that typically start from key precursors such as fluoro-phenyl compounds, thiazole derivatives, and morpholine. For instance, the synthesis of similar compounds has been demonstrated through the refluxing of 1,3,4-oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, characterized by NMR, IR, and Mass spectral studies, and confirmed through single crystal X-ray diffraction studies (Mamatha S.V et al., 2019).
Molecular Structure Analysis
The molecular structure of morpholine derivatives is often elucidated using spectroscopic techniques and crystallography. For example, similar compounds exhibit monoclinic system characteristics in their crystal structure, with specific lattice parameters, providing insights into the molecular arrangement and conformation (Mamatha S.V et al., 2019). These structural analyses are crucial for understanding the chemical behavior and reactivity of the compound.
Chemical Reactions and Properties
Morpholine derivatives participate in various chemical reactions, contributing to their diverse biological and chemical properties. Studies have shown that these compounds can undergo reactions leading to the formation of novel heterocycles, which are significant in medicinal chemistry for their potential biological activities (Walid Fathalla et al., 2002). The reactivity of such compounds is influenced by their molecular structure, particularly the presence of functional groups that can interact with biological targets.
Physical Properties Analysis
The physical properties of morpholine derivatives, including melting points, solubility, and crystallinity, are directly influenced by their molecular structure. For instance, the crystal packing and intermolecular interactions such as hydrogen bonding and π-π stacking interactions can significantly affect the solubility and stability of these compounds (A. Banu et al., 2013).
Chemical Properties Analysis
The chemical properties of "2-(4-fluorophenyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]morpholine" and its analogs, such as reactivity, acidity/basicity, and electrophilic/nucleophilic characteristics, are integral to their potential applications in synthetic chemistry and pharmacology. These properties are often explored through computational studies and chemical assays to predict the behavior of these compounds in various conditions (Dhananjay Rao Thandra et al., 2020).
properties
IUPAC Name |
1-[2-(4-fluorophenyl)morpholin-4-yl]-3-(4-methyl-1,3-thiazol-5-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c1-12-16(23-11-19-12)6-7-17(21)20-8-9-22-15(10-20)13-2-4-14(18)5-3-13/h2-5,11,15H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBHSHLZAAFSER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)N2CCOC(C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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